![molecular formula C17H16N2O4 B268757 Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate
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Overview
Description
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate, also known as Methyl 2-[4-(methylcarbamoyl)phenyl]carbamoyl]benzoate, is a chemical compound that has been synthesized for various scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate involves its ability to inhibit specific enzymes or proteins. For example, as a DPP-IV inhibitor, it can increase the levels of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. As an anti-inflammatory agent, it can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate has been shown to have various biochemical and physiological effects. As a DPP-IV inhibitor, it can improve glucose metabolism and insulin secretion. As an anti-inflammatory agent, it can reduce inflammation and improve immune function. However, further research is needed to fully understand its effects on various biological systems.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate in lab experiments is its ability to selectively inhibit specific enzymes or proteins. This can provide insight into their role in various biological processes. However, one limitation is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for research on Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate. One area of interest is its potential as a therapeutic agent for various diseases, such as diabetes and inflammatory disorders. Another area of interest is its potential as a tool for studying specific enzymes or proteins involved in various biological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 4-aminobenzoic acid with N-methyl-N-[(2-nitrophenyl)sulfonyl]carbamate in the presence of triethylamine and dichloromethane. The resulting product is then treated with sodium methoxide in methanol to yield Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate.
Scientific Research Applications
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate has been used in various scientific research applications. One study investigated its potential as a selective inhibitor of the enzyme, dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Another study explored its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
properties
Product Name |
Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate |
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Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
methyl 4-[[2-(methylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C17H16N2O4/c1-18-16(21)13-5-3-4-6-14(13)19-15(20)11-7-9-12(10-8-11)17(22)23-2/h3-10H,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
BADTXUNGAQKVHF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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